

# An In-depth Technical Guide to the Synthesis of 5-Bromo-N-methylnicotinamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-N-methylnicotinamide

Cat. No.: B121647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5-Bromo-N-methylnicotinamide**, a compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

## Introduction

**5-Bromo-N-methylnicotinamide** is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structure, featuring a pyridine ring substituted with a bromine atom and an N-methylamide group, makes it a versatile building block in the synthesis of more complex molecules.<sup>[1]</sup> The presence of the bromine atom offers a site for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery.<sup>[1]</sup> This compound has been investigated for its potential therapeutic effects, including as an antimicrobial agent through the inhibition of enzymes like nicotinamidases.<sup>[1]</sup>

## Synthesis Pathway

The primary synthetic route to **5-Bromo-N-methylnicotinamide** is a two-step process. The synthesis begins with the bromination of a nicotinamide precursor, followed by the N-methylation of the resulting intermediate.

### Step 1: Bromination of Nicotinamide

The first step involves the selective bromination of the nicotinamide ring at the 5-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS).

## Step 2: N-Methylation of 5-Bromonicotinamide

The second step is the methylation of the amide nitrogen of 5-bromonicotinamide. This is commonly carried out using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.<sup>[1]</sup>

## Experimental Protocols

While specific, detailed protocols with quantitative yields for the synthesis of **5-Bromo-N-methylnicotinamide** are not extensively reported in publicly available literature, the following represents a generalized experimental procedure based on established chemical transformations.

## Materials and Equipment

- Nicotinamide
- N-Bromosuccinimide (NBS)
- Acetonitrile or Dichloromethane
- 5-Bromonicotinamide (intermediate from Step 1)
- Dimethyl sulfate or Methyl iodide
- Potassium carbonate or Sodium hydride
- Anhydrous solvent (e.g., DMF or Acetone)
- Standard laboratory glassware
- Magnetic stirrer with heating
- Rotary evaporator
- Chromatography equipment (for purification)

- NMR Spectrometer
- Mass Spectrometer
- Melting point apparatus

## Synthesis of 5-Bromonicotinamide (Intermediate)

A detailed protocol for the synthesis of the precursor, 5-bromonicotinic acid, involves the reaction of nicotinic acid with thionyl chloride followed by bromination.

Reaction: Nicotinic acid is reacted with an excess of thionyl chloride at 75-80°C for 6 hours. After removing the excess thionyl chloride, an equimolar amount of bromine is added at 50°C over 3.5 hours. The mixture is then stirred for 10 hours at room temperature and 10 hours at 150-170°C.

Work-up and Purification: After cooling, the reaction mixture is hydrolyzed with cold water. The product is isolated by adjusting the pH to 4.0 with solid sodium carbonate and then recrystallized from water.

Note: This protocol is for the synthesis of the carboxylic acid precursor. The amide can be formed from the acid using standard amidation procedures.

## Synthesis of 5-Bromo-N-methylnicotinamide

Reaction: To a solution of 5-bromonicotinamide in an anhydrous solvent (e.g., DMF or acetone), a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added dropwise. The reaction mixture is typically heated (around 50-70°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).  
[\[1\]](#)

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **5-Bromo-N-methylnicotinamide**.

## Quantitative Data

Specific quantitative data such as reaction yields and purity for the synthesis of **5-Bromo-N-methylnicotinamide** are not consistently reported in the available literature. The tables below are structured for the inclusion of such data as it becomes available through experimental work.

Table 1: Synthesis of 5-Bromonicotinamide (Intermediate)

Parameter	Value	Reference
Starting Material	Nicotinic Acid	
Reagents	Thionyl Chloride, Bromine	
Yield (%)	19.8% (for 5-bromonicotinic acid)	
Purity (%)	Not Reported	

Table 2: Synthesis of **5-Bromo-N-methylnicotinamide**

Parameter	Value	Reference
Starting Material	5-Bromonicotinamide	
Reagents	Methyl Iodide, Potassium Carbonate	
Yield (%)	Not Reported	
Purity (%)	Not Reported	

## Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of **5-Bromo-N-methylnicotinamide**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O	[2]
Molecular Weight	215.05 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	Not Reported	
Boiling Point	334.5 ± 27.0 °C at 760 mmHg	[1]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[1]

Table 4: Spectroscopic Data of **5-Bromo-N-methylnicotinamide**

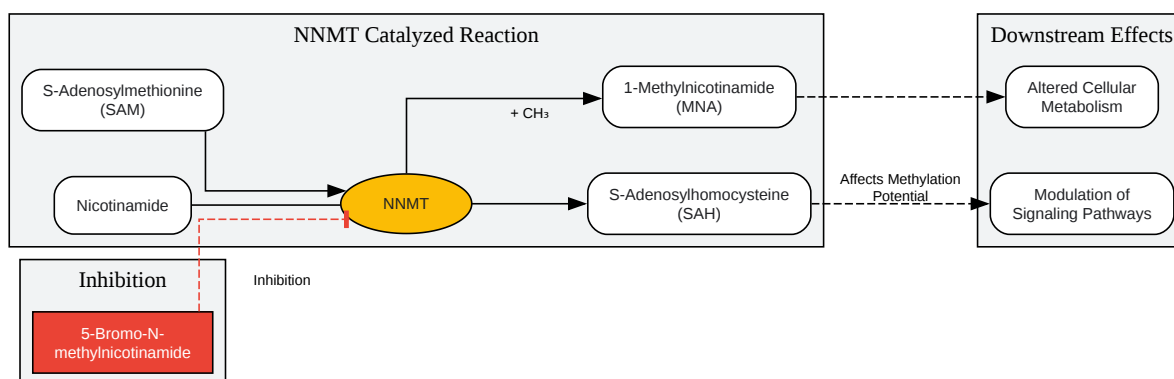
Technique	Data
<sup>1</sup> H NMR	Data not available in search results.
<sup>13</sup> C NMR	Data not available in search results.
Mass Spec (MS)	Data not available in search results.
Infrared (IR)	Data not available in search results.

## Biological Context and Potential Signaling Pathway

**5-Bromo-N-methylnicotinamide** has been investigated for its potential to inhibit enzymes in the nicotinamide metabolic pathway.[1] One potential target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds. Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders.

The inhibition of NNMT by a molecule like **5-Bromo-N-methylnicotinamide** could have significant downstream effects on cellular metabolism and signaling. By blocking the methylation of nicotinamide, an inhibitor could modulate the levels of S-adenosylmethionine (SAM), the universal methyl donor, and S-adenosylhomocysteine (SAH), a product of the methylation reaction. This could, in turn, affect other methylation-dependent processes in the cell.

Below is a conceptual diagram illustrating the potential inhibitory action of **5-Bromo-N-methylnicotinamide** on the NNMT pathway.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NNMT pathway by **5-Bromo-N-methylnicotinamide**.

## Conclusion

**5-Bromo-N-methylnicotinamide** is a synthetic compound with potential applications in medicinal chemistry. This guide has outlined a general synthetic pathway and provided a framework for its experimental realization. Further research is required to establish detailed and optimized synthetic protocols, fully characterize the compound, and elucidate its specific biological activities and mechanisms of action. The potential for this molecule to modulate key enzymes in metabolic pathways warrants its continued investigation in the context of drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 5-Bromo-N-methylnicotinamide (EVT-360730) | 153435-68-8 [evitachem.com]
- 2. usbio.net [usbio.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 5-Bromo-N-methylnicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121647#5-bromo-n-methylnicotinamide-synthesis-pathway]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)